

# Londamocitinib: A Comparative Analysis of Kinase Cross-Reactivity

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## Compound of Interest

Compound Name: *Londamocitinib*

Cat. No.: *B3028566*

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This guide provides an objective comparison of the kinase selectivity profile of **Londamocitinib** (AZD4604), a potent and selective Janus kinase 1 (JAK1) inhibitor, against other kinase families. The data presented is compiled from preclinical studies to offer a comprehensive overview of its cross-reactivity, supported by detailed experimental methodologies.

## Executive Summary

**Londamocitinib** is a highly selective inhibitor of JAK1, a key enzyme in the signaling pathways of numerous cytokines implicated in inflammatory diseases.<sup>[1]</sup> Preclinical data demonstrates its potent inhibition of JAK1 with significant selectivity over other members of the JAK family (JAK2, JAK3, and TYK2). Furthermore, broad screening against a panel of over 300 kinases has confirmed a favorable selectivity profile, with minimal off-target activity at therapeutic concentrations. This high degree of selectivity is crucial for minimizing potential side effects that can arise from the inhibition of other kinases.

## Cross-Reactivity Data

The kinase selectivity of **Londamocitinib** has been assessed using both enzymatic and cell-based assays. The following tables summarize the quantitative data from these studies.

**Table 1: Inhibition of JAK Family Kinases by Londamocitinib**

Kinase	IC50 (nM)	Selectivity vs. JAK1 (fold)
JAK1	0.54	1
JAK2	686	>1200
JAK3	>10,000	>18,500
TYK2	657	>1200

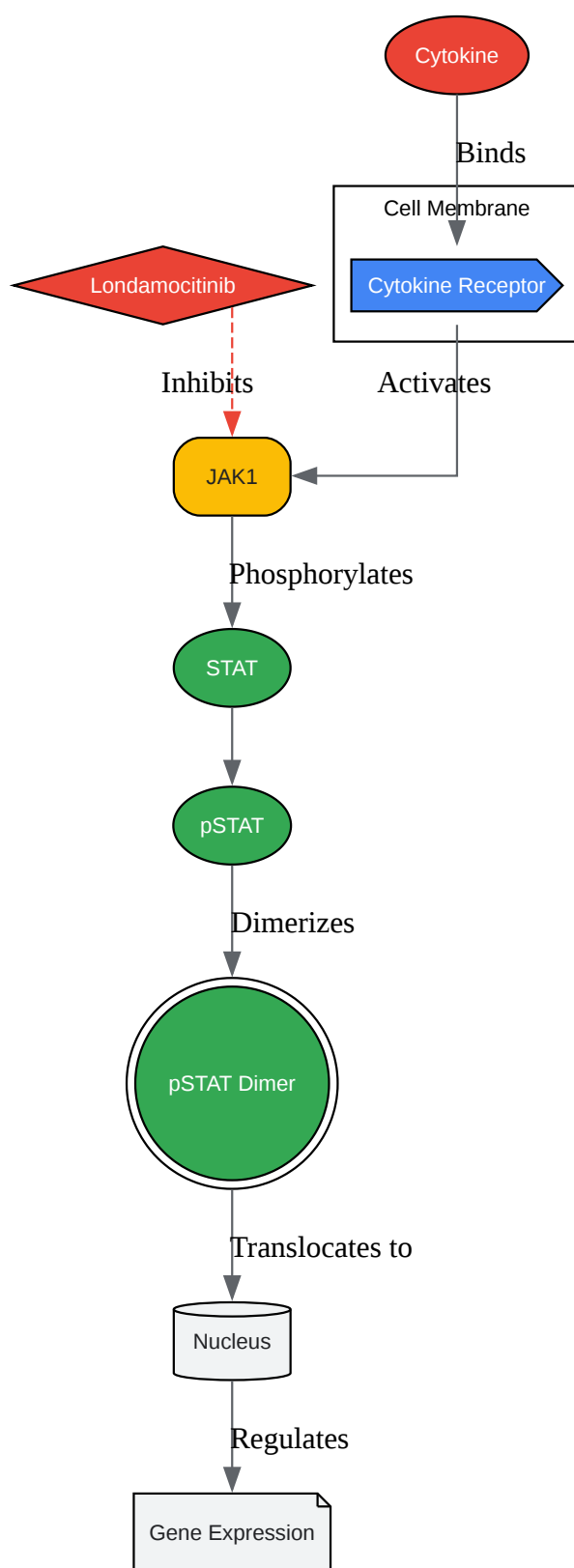
Data sourced from Nilsson M, et al. (2022)[2]

**Table 2: Cross-Reactivity of Londamocitinib Against a Broader Kinase Panel**

**Londamocitinib** was screened at a concentration of 0.1  $\mu$ M against a panel of over 300 kinases. Kinases exhibiting greater than 70% inhibition were subject to further analysis, which revealed that **Londamocitinib** is 100-fold more selective for JAK1 than for any other kinase evaluated in the panel.[2]

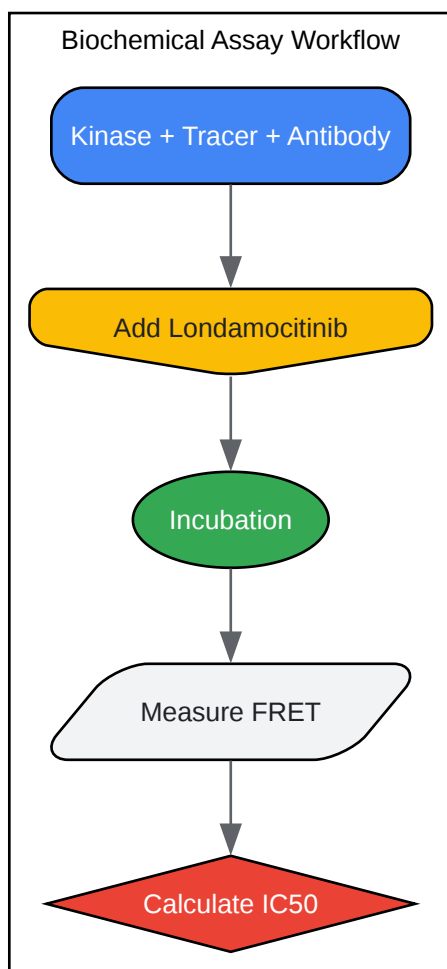
## Signaling Pathway and Experimental Workflow

To understand the context of **Londamocitinib**'s activity and the methods used to assess its selectivity, the following diagrams illustrate the JAK-STAT signaling pathway and the experimental workflows for the key assays.



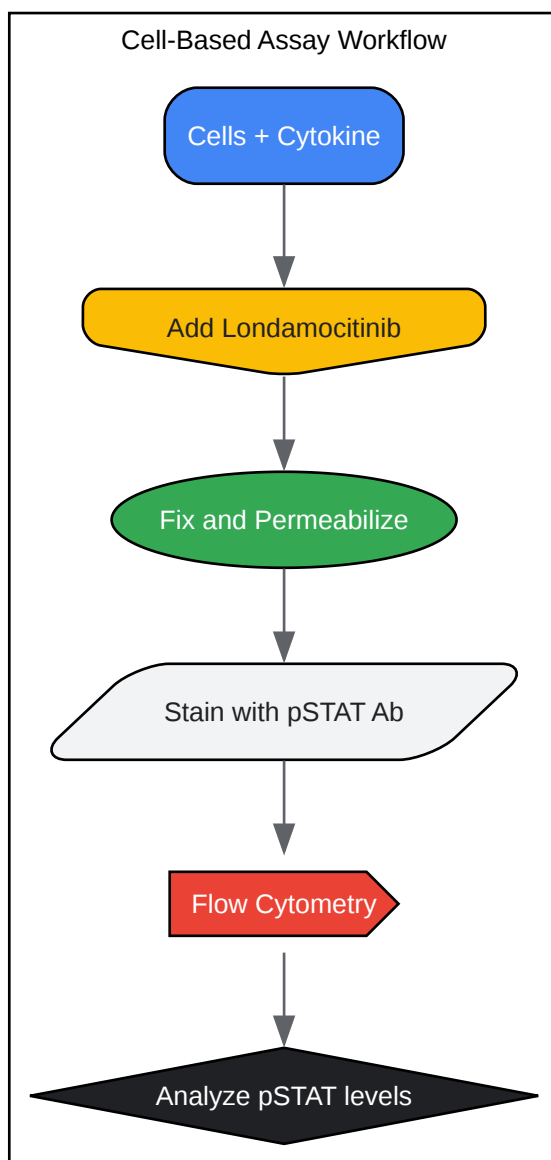
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Caption: JAK-STAT Signaling Pathway Inhibition by **Londamocitinib**.



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Caption: Biochemical Kinase Inhibition Assay Workflow.



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Caption: Cell-Based STAT Phosphorylation Assay Workflow.

## Experimental Protocols

### Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

The in vitro kinase selectivity of **Londamocitinib** was determined using the LanthaScreen® Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET)

based assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor.

Materials:

- Recombinant human kinases
- Lanthascreen® Eu-labeled anti-tag antibody
- Alexa Fluor™ 647-labeled kinase tracer
- Assay buffer
- **Londamocitinib** (serially diluted)
- 384-well microplates

Procedure:

- A mixture of the target kinase and the Eu-labeled anti-tag antibody was prepared in the assay buffer.
- The Alexa Fluor™ 647-labeled kinase tracer was prepared in the assay buffer.
- 5 µL of serially diluted **Londamocitinib** was added to the wells of a 384-well plate.
- 5 µL of the kinase/antibody mixture was added to each well.
- 5 µL of the tracer solution was added to each well to initiate the binding reaction.
- The plate was incubated at room temperature for 60 minutes, protected from light.
- The plate was read on a TR-FRET enabled plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.
- The TR-FRET ratio (665 nm emission / 615 nm emission) was calculated.
- IC<sub>50</sub> values were determined by plotting the TR-FRET ratio against the logarithm of the **Londamocitinib** concentration and fitting the data to a sigmoidal dose-response curve.

## Cell-Based STAT Phosphorylation Assay (Flow Cytometry)

The cellular potency and selectivity of **Londamocitinib** were assessed by measuring the inhibition of cytokine-induced STAT phosphorylation in primary human immune cells.

### Materials:

- Isolated human peripheral blood mononuclear cells (PBMCs)
- Cell culture medium
- Cytokines (e.g., IL-2, IL-4, IL-12)
- **Londamocitinib** (serially diluted)
- Fixation buffer (e.g., paraformaldehyde)
- Permeabilization buffer (e.g., methanol)
- Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (pSTATs)
- Flow cytometer

### Procedure:

- PBMCs were cultured and stimulated with a specific cytokine to induce STAT phosphorylation.
- Cells were simultaneously treated with varying concentrations of **Londamocitinib** or vehicle control.
- Following stimulation, cells were fixed to preserve the phosphorylation state of the proteins.
- The cells were then permeabilized to allow for intracellular staining.
- Permeabilized cells were stained with fluorochrome-conjugated antibodies specific for the phosphorylated form of the STAT protein of interest.

- The fluorescence intensity of the stained cells was measured using a flow cytometer.
- The data was analyzed to determine the concentration of **Londamocitinib** required to inhibit 50% of the cytokine-induced STAT phosphorylation (IC50).

## Conclusion

The presented data robustly supports the classification of **Londamocitinib** as a highly selective JAK1 inhibitor. Its minimal cross-reactivity with other kinase families, as demonstrated in comprehensive enzymatic and cell-based assays, suggests a lower potential for off-target effects. This high degree of selectivity is a desirable characteristic for a therapeutic agent, potentially leading to an improved safety profile in clinical applications. Researchers and drug development professionals can utilize this information to guide further investigation and development of **Londamocitinib** for the treatment of inflammatory and autoimmune diseases.

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## References

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- 2. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
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